molecular formula C22H22BrClN4O2 B2783625 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1189693-54-6

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2783625
CAS No.: 1189693-54-6
M. Wt: 489.8
InChI Key: PBXXDEMAMSVXIW-UHFFFAOYSA-N
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Description

This compound features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted at the 2-position with a 4-bromophenyl group and at the 8-position with an acetamide moiety linked to a 2-chloro-4-methylphenyl substituent. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software suites like SHELX and WinGX facilitating refinement and visualization.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4O2/c1-14-2-7-18(17(24)12-14)25-19(29)13-28-10-8-22(9-11-28)26-20(21(30)27-22)15-3-5-16(23)6-4-15/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXXDEMAMSVXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule characterized by a spirocyclic structure and multiple functional groups. Its molecular formula is C22H22BrClN4O2C_{22}H_{22}BrClN_{4}O_{2}, with a molecular weight of approximately 489.8 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural features of this compound include:

  • A bromophenyl group, which is known to enhance biological activity.
  • A triazaspiro framework that contributes to its unique three-dimensional conformation.
  • An acetamide moiety, which is commonly associated with pharmacological properties.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC22H22BrClN4O2
Molecular Weight489.8 g/mol
Key Functional GroupsBromophenyl, Triazaspiro, Acetamide

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial activity : Compounds with bromophenyl groups have shown effectiveness against various bacterial strains.
  • Antitumor properties : The spirocyclic structure may interfere with cellular mechanisms involved in tumor growth.
  • Enzyme inhibition : Potential interactions with key enzymes in metabolic pathways.

Case Studies and Research Findings

While specific data on the biological activity of this compound is limited, related compounds have been studied extensively. For instance:

  • Antimicrobial Studies : Research indicates that derivatives of bromophenyl compounds demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. In one study, a related compound exhibited an inhibition zone of up to 20 mm against Staphylococcus aureus.
  • Antitumor Activity : A study on triazaspiro compounds revealed that they could inhibit cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
  • Enzyme Interaction Studies : Similar compounds have been shown to act as inhibitors for certain kinases involved in cancer signaling pathways. This suggests that the compound may also possess potential as a therapeutic agent in oncology.

Table 2: Comparative Biological Activities

Compound NameActivity TypeReference
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamideAntitumor
5-(4-bromophenyl)-4,6-dichloropyrimidineAntimicrobial
Various bromophenyl derivativesEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

Three closely related compounds are compared below:

Compound Name/ID Substituent on Triazaspiro Ring Acetamide Substituent Key Structural Differences
Target Compound 4-Bromophenyl 2-Chloro-4-methylphenyl Bromine (electron-withdrawing), chloro-methyl group
G610-0193 3,4-Dimethylphenyl 2-Chloro-4-methylphenyl Methyl groups (lipophilic, steric bulk)
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 4-Bromophenyl + sulfanyl bridge 2,4-Dimethoxyphenyl Sulfanyl (polar), methoxy (electron-donating)

Physicochemical and Functional Implications

  • Target Compound: The bromine atom enhances molecular polarity and may stabilize π-π interactions in biological targets.
  • G610-0193 : The 3,4-dimethylphenyl group increases lipophilicity compared to bromine, which could enhance bioavailability but reduce solubility. Steric hindrance from methyl groups might limit binding to sterically sensitive targets.
  • Sulfanyl-Bridged Analogue : The sulfanyl group introduces hydrogen-bonding capability, improving aqueous solubility. The 2,4-dimethoxyphenyl substituent’s electron-donating methoxy groups may alter metabolic stability or redox properties.

Crystallographic and Spectroscopic Analysis

Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving conformational details of these spirocyclic systems. For example, the triazaspiro core’s rigidity minimizes torsional strain, as confirmed by X-ray studies. NMR data (e.g., ¹H and ¹³C shifts) differentiate substituent effects, such as the deshielding of protons near bromine versus methyl groups .

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